molecular formula C16H14ClN3O3 B14107729 2-Chloro-N-({N'-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

2-Chloro-N-({N'-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B14107729
M. Wt: 331.75 g/mol
InChI Key: HPVLFLLHJBNKTI-OCKHKDLRSA-N
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Description

2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a chloro group and a hydrazinecarbonyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazinecarbonyl moiety can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylacetamide: Another chloro-substituted benzamide with different substituents.

    2-chloro-N-(2-methyl-1-{N’-[(1E)-(4-methyl-3-nitrophenyl)methylidene]hydrazinecarbonyl}propyl)benzamide: A structurally similar compound with additional methyl and nitro groups.

Uniqueness

2-Chloro-N-({N’-[(1E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, hydrazinecarbonyl moiety, and hydroxyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

2-chloro-N-[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H14ClN3O3/c17-13-7-3-2-6-12(13)16(23)18-10-15(22)20-19-9-11-5-1-4-8-14(11)21/h1-9,21H,10H2,(H,18,23)(H,20,22)/b19-9-

InChI Key

HPVLFLLHJBNKTI-OCKHKDLRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CNC(=O)C2=CC=CC=C2Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)O

Origin of Product

United States

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